molecular formula C28H55NO2 B14379128 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine CAS No. 89857-86-3

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine

Cat. No.: B14379128
CAS No.: 89857-86-3
M. Wt: 437.7 g/mol
InChI Key: VSUPPRRMMCJDRD-UHFFFAOYSA-N
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Description

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine is a complex organic compound featuring a piperidine ring substituted with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine typically involves the formation of the dioxolane ring followed by its attachment to the piperidine ring. The dioxolane ring can be synthesized using a reaction between a diol and an aldehyde or ketone under acidic conditions. The resulting dioxolane is then reacted with a piperidine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
  • (2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine

Uniqueness

1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of both a dioxolane and a piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

89857-86-3

Molecular Formula

C28H55NO2

Molecular Weight

437.7 g/mol

IUPAC Name

1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]-4-methylpiperidine

InChI

InChI=1S/C28H55NO2/c1-4-6-8-10-12-14-16-20-28(21-17-15-13-11-9-7-5-2)30-25-27(31-28)24-29-22-18-26(3)19-23-29/h26-27H,4-25H2,1-3H3

InChI Key

VSUPPRRMMCJDRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(O1)CN2CCC(CC2)C)CCCCCCCCC

Origin of Product

United States

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